molecular formula C8H9NO3 B1610070 Ethyl 2-vinyloxazole-4-carboxylate CAS No. 460081-24-7

Ethyl 2-vinyloxazole-4-carboxylate

Cat. No. B1610070
M. Wt: 167.16 g/mol
InChI Key: NHZCFRYMZBTWEC-UHFFFAOYSA-N
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Description

Ethyl 2-vinyloxazole-4-carboxylate is a chemical compound with the molecular formula C8H9NO3 . It has an average mass of 167.162 Da and a monoisotopic mass of 167.058243 Da .


Synthesis Analysis

The one-step synthesis of ethyl 2-vinyloxazole-4-carboxylate has been described in the literature . The reactivity of this synthetically useful oxazole fragment towards addition and Heck coupling was examined .


Molecular Structure Analysis

The molecular structure of Ethyl 2-vinyloxazole-4-carboxylate is represented by the formula C8H9NO3 . More detailed structural analysis may require advanced spectroscopic techniques.


Chemical Reactions Analysis

The reactivity of Ethyl 2-vinyloxazole-4-carboxylate has been studied, particularly its behavior in addition reactions and Heck coupling .


Physical And Chemical Properties Analysis

Ethyl 2-vinyloxazole-4-carboxylate is a white to brown solid, or colorless to brown liquid . It has a molecular weight of 167.16 .

Scientific Research Applications

  • Precursor in Synthesis of Aminoethyl Compounds : Ethyl 2-vinyloxazole-4-carboxylate has been used as a precursor in the synthesis of aminoethyl compounds. For instance, Boy and Guernon (2005) demonstrated its use in synthesizing 2-aminoethyl-5-carbethoxythiazoles through a Michael-like addition strategy with secondary amines, highlighting its potential in organic synthesis (Boy & Guernon, 2005).

  • In Polymer Chemistry : This compound has found applications in polymer chemistry. For example, Pang, Ritter, and Tabatabai (2003) utilized a similar compound, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives. This usage signifies its role in innovative polymerization techniques (Pang, Ritter, & Tabatabai, 2003).

  • In Organic Synthesis Reactions : Research by Zhu, Lan, and Kwon (2003) exemplifies the role of a structurally related compound, Ethyl 2-methyl-2,3-butadienoate, in organic synthesis. They demonstrated its use in the [4 + 2] annulation with N-tosylimines, leading to the formation of tetrahydropyridines. This indicates the compound's utility in complex organic synthesis processes (Zhu, Lan, & Kwon, 2003).

  • In Pharmaceutical Research : Ethyl 2-vinyloxazole-4-carboxylate derivatives have been explored in pharmaceutical research. For instance, El-Subbagh, Abadi, and Lehmann (1999) synthesized ethyl 2‐substituted‐aminothiazole‐4‐ carboxylate analogs and evaluated their antitumor activity, demonstrating the compound's potential in medicinal chemistry (El-Subbagh, Abadi, & Lehmann, 1999).

  • In Nanotechnology : Its derivatives have also been used in nanotechnology. Hayashi, Iijima, Kataoka, and Nagasaki (2004) synthesized a poly(ethylene glycol) derivative with a polymerizable vinyl group for the creation of nanogels. This application shows the compound's relevance in the development of advanced materials (Hayashi, Iijima, Kataoka, & Nagasaki, 2004).

Safety And Hazards

Ethyl 2-vinyloxazole-4-carboxylate is associated with certain safety considerations. A Material Safety Data Sheet (MSDS) is available for reference . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

ethyl 2-ethenyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZCFRYMZBTWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462219
Record name Ethyl 2-vinyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-vinyloxazole-4-carboxylate

CAS RN

460081-24-7
Record name Ethyl 2-vinyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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